molecular formula C11H10O4 B11894837 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one CAS No. 61407-15-6

3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11894837
CAS No.: 61407-15-6
M. Wt: 206.19 g/mol
InChI Key: DKRHRNJOZFPRTO-UHFFFAOYSA-N
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Description

3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is a chromone derivative known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one typically involves the condensation of kojic acid with aromatic aldehydes under specific conditions. One common method is the electrochemically induced tandem Knoevenagel-Michael reaction, which provides a direct and efficient route to the desired product . This method involves the use of an electrogenerated base in an undivided cell, leading to high yields and current efficiency.

Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that utilize green chemistry principles. The use of biodegradable catalysts, such as β-cyclodextrin-based nanosponges, has been explored to enhance the efficiency and sustainability of the synthesis process . These methods offer advantages such as short reaction times, high yields, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromone core can be reduced to form dihydrochromones.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-oxo-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one.

    Reduction: Formation of 3-hydroxy-6-(hydroxymethyl)-2-methyl-4H-dihydrochromen-4-one.

    Substitution: Formation of 3-alkoxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one derivatives.

Mechanism of Action

The biological activity of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in oxidative stress and inflammation . The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-Hydroxy-6-methyl-4H-chromen-4-one
  • 3-Hydroxy-2-methyl-4H-chromen-4-one
  • 3-Hydroxy-6-(hydroxymethyl)-2,5-dimethylanthraquinone

Comparison: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its solubility and reactivity compared to similar compounds . This structural feature contributes to its diverse biological activities and makes it a valuable compound for various applications.

Properties

CAS No.

61407-15-6

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-methylchromen-4-one

InChI

InChI=1S/C11H10O4/c1-6-10(13)11(14)8-4-7(5-12)2-3-9(8)15-6/h2-4,12-13H,5H2,1H3

InChI Key

DKRHRNJOZFPRTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=CC(=C2)CO)O

Origin of Product

United States

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